1-Chloro-4-methylphthalazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111227. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-methylphthalazine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-7-4-2-3-5-8(7)9(10)12-11-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDBAGGSOLFBBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296730 | |
| Record name | 1-Chloro-4-methylphthalazine | |
| Source | EPA DSSTox | |
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Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19064-68-7 | |
| Record name | 1-Chloro-4-methylphthalazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19064-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Chloro-4-methylphthalazine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019064687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phthalazine, 1-chloro-4-methyl- | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111227 | |
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| Record name | 1-Chloro-4-methylphthalazine | |
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| Record name | 1-chloro-4-methylphthalazine | |
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Chemical Reactivity and Transformation Pathways of 1 Chloro 4 Methylphthalazine
Nucleophilic Substitution Reactions at the C-1 Position
The chlorine atom at the C-1 position of the phthalazine (B143731) ring is a labile leaving group, making this site highly reactive towards a range of nucleophiles. This reactivity allows for the straightforward introduction of various functional groups, leading to the synthesis of diverse molecular scaffolds.
Reactions with Amine Nucleophiles
1-Chloro-4-methylphthalazine and its analogues readily undergo nucleophilic substitution with various amine nucleophiles. sciforum.netlibretexts.orgsavemyexams.com The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient C-1 carbon of the phthalazine ring, leading to the displacement of the chloride ion. savemyexams.com This reaction is a common and efficient method for creating C-N bonds and synthesizing a wide array of 1-amino-substituted phthalazines. sciforum.netchemguide.co.uk
The reaction can be carried out with primary and secondary amines, as well as with ammonia. savemyexams.comdocbrown.info For instance, reacting 1-chloro-4-(2´-thienyl)phthalazine, an analogue of this compound, with an excess of piperidine or various arylamines in refluxing acetone yields the corresponding 1-(alkyl)arylamino-4-(2´-thienyl)phthalazines in moderate to good yields (47-84%). sciforum.net The use of excess ammonia or amine is often necessary, as the amine reactant also serves as a base to neutralize the hydrogen chloride generated during the reaction. docbrown.info
Table 1: Examples of Nucleophilic Substitution with Amine Nucleophiles
| Reactant (Phthalazine Derivative) | Amine Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Chloro-4-(2´-thienyl)phthalazine | Piperidine | 1-(Piperidin-1-yl)-4-(2'-thienyl)phthalazine | 84 | sciforum.net |
| 1-Chloro-4-(2´-thienyl)phthalazine | Aniline | 1-(Phenylamino)-4-(2'-thienyl)phthalazine | 72 | sciforum.net |
Displacement with Active Methylene (B1212753) Compounds
Carbanions derived from active methylene compounds are potent nucleophiles capable of displacing the chloride at the C-1 position. researchgate.net Active methylene compounds, such as malononitrile (B47326), possess protons on a carbon atom flanked by two electron-withdrawing groups, making them sufficiently acidic to be deprotonated by a base. scispace.comresearchgate.net The resulting carbanion can then attack the C-1 carbon of the phthalazine ring.
For example, the reaction of 1-chloro-4-(4-phenoxyphenyl)phthalazine with malononitrile in the presence of a suitable base proceeds to form 2-(4-(4-phenoxyphenyl)phthalazin-1-yl)malononitrile. researchgate.net This type of reaction provides a powerful tool for carbon-carbon bond formation, enabling the attachment of functionalized alkyl chains to the phthalazine core. jst.go.jp
Table 2: Reaction with Active Methylene Compounds
| Reactant (Phthalazine Derivative) | Active Methylene Compound | Base/Solvent | Product | Reference |
|---|
Formation of Phenoxy Derivatives
The chlorine atom at C-1 can also be displaced by oxygen nucleophiles, such as phenols, to form phenoxy derivatives. This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. mdpi.com The reaction of this compound with a phenol, for example, 4-chlorophenol, is carried out in the presence of a base like cesium carbonate in a solvent such as anhydrous dimethylformamide (DMF). mdpi.com The base deprotonates the phenol to generate a more nucleophilic phenoxide ion, which then attacks the C-1 position of the phthalazine ring, resulting in the formation of a 1-phenoxy-4-methylphthalazine derivative. mdpi.com
Table 3: Synthesis of Phenoxy Derivatives
| Reactant | Phenol | Base/Solvent | Product | Yield (%) | Reference |
|---|
Conversion to Amino-Substituted Phthalazines
The conversion of this compound to various amino-substituted phthalazines is a direct outcome of the nucleophilic substitution reactions with amine nucleophiles discussed in section 2.1.1. This pathway is of significant interest as it opens access to a broad class of compounds. sciforum.net The nature of the resulting amino-substituted phthalazine is determined by the specific amine used in the reaction, which can range from simple ammonia to complex primary and secondary amines. savemyexams.comchemguide.co.uk
These reactions are fundamental in medicinal chemistry for creating libraries of compounds, as exemplified by the synthesis of various 1-anilino-4-arylsulfanylmethylphthalazines and 1-(alkyl)arylamino-4-(2´-thienyl)phthalazines. sciforum.net
Transformations at the Methyl Group (C-4 Position)
In addition to the reactivity at the C-1 position, the methyl group at the C-4 position can also undergo chemical transformations, most notably halogenation reactions.
Halogenation Reactions (e.g., to Trichloromethyl)
The methyl group attached to the phthalazine ring can be converted to a trichloromethyl group (-CCl₃) through exhaustive chlorination. mdpi.com This transformation is typically achieved under more vigorous conditions than ring halogenation. A common method involves reacting a 1-substituted-4-methylphthalazine with a mixture of phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃). mdpi.com The reaction is often facilitated by microwave heating, which can improve yields and shorten reaction times. mdpi.com For instance, 1-(4-chlorophenoxy)-4-methylphthalazine can be converted to its corresponding 4-(trichloromethyl) derivative using this method. mdpi.com This functional group transformation significantly alters the electronic properties and steric profile of the molecule.
Table 4: Halogenation of the C-4 Methyl Group
| Reactant | Reagents | Conditions | Product | Reference |
|---|
Phosphonylation Reactions
While direct phosphonylation studies on this compound are not extensively documented, research on analogous methylphthalazine structures provides significant insight into potential reaction pathways. An interesting and somewhat unexpected reaction occurs when exploring the chlorination of related methyl-substituted aza-heterocycles. For instance, the treatment of a methylphthalazine derivative with a mixture of phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) has been observed to lead to direct phosphonylation of the methyl group.
This type of reaction is hypothesized to proceed through a complex mechanism that may involve the formation of a phosphorus-containing electrophile that reacts with the nucleophilic character of the methyl group, potentially enhanced by the electronic nature of the phthalazine ring. The reaction underscores the latent reactivity of the methyl substituent on the phthalazine core, which can be activated under specific, strongly electrophilic conditions. This transformation highlights a pathway for introducing phosphorus-containing moieties onto the phthalazine scaffold, which is of interest for modifying the compound's biological and chemical properties.
Redox Chemistry of the Phthalazine Nucleus
The phthalazine ring system is susceptible to both oxidation and reduction, leading to significant structural transformations.
Oxidation Reactions (e.g., with Alkaline Potassium Permanganate)
The core phthalazine nucleus exhibits characteristic behavior upon treatment with strong oxidizing agents. Oxidation of the parent phthalazine molecule with alkaline potassium permanganate (KMnO₄) results in the cleavage of the benzene (B151609) ring portion of the molecule. wikipedia.org This vigorous oxidation leads to the formation of pyridazine-4,5-dicarboxylic acid. wikipedia.org
In the case of this compound, the presence of the methyl and chloro substituents would likely influence the reaction's course. The methyl group, being susceptible to oxidation itself, could potentially be converted to a carboxylic acid group under milder conditions. However, under the harsh conditions of alkaline permanganate oxidation, the entire benzene ring is cleaved, suggesting that the ultimate product would be a substituted pyridazine dicarboxylic acid. The stability of the chloro group under these oxidative conditions would also be a determining factor in the final product structure.
Table 1: Oxidation of Phthalazine with Alkaline Potassium Permanganate
| Reactant | Oxidizing Agent | Product |
|---|
Reductive Transformations and Ring Modifications
The phthalazine ring system can undergo various reductive transformations. The reduction of chlorophthalazines is a known synthetic route to the parent phthalazine. wikipedia.org For this compound, catalytic hydrogenation represents a plausible method for the selective removal of the chlorine atom (hydrodehalogenation) to yield 4-methylphthalazine. This type of reaction is commonly achieved using catalysts such as palladium on carbon (Pd/C) with a hydrogen source.
More drastic reduction of the phthalazine core can lead to ring cleavage. For example, treatment of chlorophthalazine with zinc and hydrochloric acid results in the decomposition of the heterocyclic ring to form orthoxylylene diamine. wikipedia.org This transformation involves the reduction of the nitrogen-nitrogen bond and the aromatic system, followed by cleavage, fundamentally altering the molecular scaffold.
Table 2: Reductive Transformations of Chloro-Substituted Phthalazines
| Reactant | Reducing Agent/Conditions | Product | Type of Transformation |
|---|---|---|---|
| Chlorophthalazine | Phosphorus and Hydroiodic Acid | Phthalazine | Dehalogenation |
| Chlorophthalazine | Zinc and Hydrochloric Acid | Orthoxylylene diamine | Ring Cleavage |
Addition Reactions to the Phthalazine Ring System
The nitrogen atoms in the phthalazine ring allow it to react as a 1,3-dipole precursor, facilitating cycloaddition reactions with suitable dipolarophiles, such as acetylenic compounds.
Reactions with Acetylenic Compounds
Phthalazine derivatives can be N-alkylated to form phthalazinium salts. These salts, upon treatment with a base, generate phthalazinium ylides. These ylides are 1,3-dipoles that readily undergo Huisgen [3+2] dipolar cycloaddition reactions with activated alkynes, such as dimethyl acetylenedicarboxylate (DMAD) or methyl propiolate. mdpi.comnih.gov This reaction pathway provides an efficient route to the synthesis of pyrrolo[2,1-a]phthalazine derivatives, which are complex, fused heterocyclic systems. mdpi.comnih.gov The reaction with non-symmetrical alkynes like methyl propiolate often proceeds with high regiospecificity. mdpi.comnih.gov
Furthermore, reactions of 1-substituted phthalazines with ynamines (which contain a C≡C-N functional group) can follow different pathways, including an addition-cyclization-denitrogenation sequence. longdom.org
Table 3: Cycloaddition of Phthalazinium Ylides with Acetylenic Esters
| Dipole Precursor | Acetylenic Compound | Product Class |
|---|---|---|
| Phthalazinium Ylide | Dimethyl acetylenedicarboxylate (DMAD) | Pyrrolo[2,1-a]phthalazine |
Exploration of Ring Expansion and Rearrangement Pathways
The phthalazine nucleus is not static and can participate in reactions that lead to larger ring systems or complete skeletal rearrangements.
One documented example of ring expansion involves the reaction of 1-substituted phthalazines with ynamines. longdom.org This reaction can proceed through an addition-cyclization-ring expansion pathway to yield benzodiazocine derivatives. longdom.org This transformation expands the six-membered pyridazine ring into an eight-membered diazocine ring, representing a significant modification of the original heterocyclic core.
Skeletal rearrangements of the phthalazine framework to other isomeric heterocyclic systems have also been observed. A notable example is the thermal rearrangement of certain substituted phthalazines into quinazolines. acs.org This process involves the cleavage and reformation of bonds within the heterocyclic system, leading to a 1,3-diazine (quinazoline) arrangement from the initial 2,3-diazine (phthalazine) structure. Such rearrangements highlight the dynamic nature of the phthalazine scaffold under specific energetic conditions.
Complexation with Metal Centers
The study of the coordination chemistry of phthalazine derivatives is an active area of research, primarily due to the potential applications of the resulting metal complexes in catalysis and as biologically active agents. While specific studies on the complexation of this compound with metal centers are not extensively documented in publicly available literature, the coordination behavior of related phthalazine derivatives provides significant insights into its potential as a ligand.
Phthalazine and its derivatives are known to act as N-donor ligands, coordinating with a variety of metal ions through the nitrogen atoms of the heterocyclic ring. The presence of substituents on the phthalazine core, such as the chloro and methyl groups in this compound, can influence the electronic properties of the ligand and, consequently, the stability and structure of the resulting metal complexes.
Research on analogous compounds, such as hydralazine (1-hydrazinophthalazine) and other substituted phthalazines, has demonstrated their ability to form stable complexes with transition metals. For instance, Schiff bases derived from hydralazine are recognized as potent electron donor ligands that chelate metal ions through their nitrogen atoms mdpi.com. The coordination can lead to the formation of mononuclear or binuclear metal(II) complexes, which have been studied for their magnetic properties and their potential to model metalloenzymes mdpi.com.
In complexes involving phthalazine-type ligands, the phthalazine moiety can adopt various coordination modes. It can act as a terminal monodentate ligand, coordinating through one of its nitrogen atoms, or it can function as a bridging ligand, linking two metal centers. The specific coordination mode is often influenced by the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.
The coordinating properties of aminophthalazinones with Copper(II) ions have also been investigated. These studies suggest that nitrogen atoms from both the phthalazine skeleton and the amino substituent at the 4-position can participate in the complexation of the metal ion. This highlights the potential for multi-dentate coordination behavior in appropriately substituted phthalazines.
While direct experimental data for this compound is lacking, it is reasonable to hypothesize that it would coordinate to metal centers primarily through the nitrogen atoms of the phthalazine ring. The electron-withdrawing nature of the chloro substituent and the electron-donating nature of the methyl group would likely modulate the Lewis basicity of the nitrogen atoms, thereby affecting the strength of the metal-ligand bond. Further research is necessary to explore the specific coordination chemistry of this compound and to characterize the resulting metal complexes.
Table 1: Examples of Metal Complexation with Substituted Phthalazine Derivatives
| Phthalazine Derivative | Metal Ion(s) | Observed Coordination Modes/Structural Features |
| Hydralazine (1-hydrazinophthalazine) based Schiff bases | Transition Metals | Strong electron donor ligands, N-chelating sites. mdpi.com |
| Phthalazine (Phtz) | Cd(II) | Can act as a terminal monodentate ligand. mdpi.com |
| Hydralazine | Cd(II) | Forms polynuclear complexes like [Cd3(Hydralazine)2(H2O)2Cl6]. mdpi.com |
| Aminophthalazinones | Cu(II) | Nitrogen atoms of the phthalazine ring and the 4-position substituent participate in coordination. |
Advanced Research in Medicinal Chemistry and Biological Applications of 1 Chloro 4 Methylphthalazine Derivatives
Anticancer and Cytotoxic Activities
Derivatives of 1-chloro-4-methylphthalazine have emerged as a significant scaffold in the development of novel anticancer agents. Their therapeutic potential stems from their ability to interact with various biological targets crucial for cancer cell proliferation and survival. Researchers have extensively explored the modification of this core structure to enhance potency and selectivity against different cancer types.
Kinase Inhibition (e.g., VEGFR-2)
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, a process vital for tumor growth and metastasis. drugs.com The inhibition of VEGFR-2, a prominent member of this receptor family, is a well-established strategy in anticancer therapy. frontiersin.org Several 1,4-disubstituted phthalazine (B143731) derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.gov These compounds are often developed based on the pharmacophoric features of known VEGFR-2 inhibitors like sorafenib and vatalanib. nih.govnih.gov
The design of these inhibitors typically includes a flat heteroaromatic ring system to occupy the ATP binding domain, a central hydrophobic linker, a spacer with hydrogen bond donor and acceptor capabilities to interact with key amino acid residues like Glu885 and Asp1046, and a terminal hydrophobic moiety that fits into an allosteric pocket. nih.gov
A series of novel 1-anilino-4-(arylsulfanylmethyl)phthalazines were synthesized and evaluated for their anticancer activities. nih.gov Among them, compounds 12 (1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine) and 13 (1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine) demonstrated higher in vitro activity than the standard drug cisplatin against Bel-7402 (human liver cancer) and HT-1080 (human fibrosarcoma) cell lines. nih.gov
Further studies on phthalazine derivatives revealed compounds with significant VEGFR-2 inhibitory activity. For instance, certain derivatives exhibited IC₅₀ values in the nanomolar range, indicating potent inhibition. selleckchem.com Molecular docking studies have provided insights into the binding modes of these compounds within the VEGFR-2 active site, confirming their interaction with key residues. semanticscholar.org One study reported a derivative, compound 12b , as a potent VEGFR-2 inhibitor with an IC₅₀ value of 17.8 µM, which was more potent than sorafenib (IC₅₀ of 32.1 µM). nih.gov Another study identified compounds 2g and 4a as highly potent VEGFR-2 inhibitors with IC₅₀ values of 0.148 and 0.196 μM, respectively. nih.gov
| Compound | VEGFR-2 IC₅₀ (µM) | Reference |
|---|---|---|
| Sorafenib | 32.1 | nih.gov |
| Compound 12b | 17.8 | nih.gov |
| Compound 2g | 0.148 | nih.gov |
| Compound 4a | 0.196 | nih.gov |
| Compound 3a | 0.375 | nih.gov |
| Compound 3c | 0.892 | nih.gov |
| Compound 5a | 0.548 | nih.gov |
| Compound 5b | 0.331 | nih.gov |
Poly-[ADP-ribose] Polymerase (PARP) Inhibition
Poly-[ADP-ribose] polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA repair. researchgate.net Inhibiting PARP-1 is a promising therapeutic strategy, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. researchgate.net Phthalazinone derivatives have been designed and synthesized as PARP inhibitors, often using the structure of the approved PARP inhibitor Olaparib as a template. nih.gov
Research has shown that the inhibitory activities of these derivatives are related to the type of substituent and the length of the alkyl chain connecting the aromatic ring. nih.gov Compounds that demonstrate strong inhibition of PARP-1 have also shown high anti-proliferative activities against BRCA2-deficient cell lines like Capan-1. nih.gov For instance, 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones have been identified as potent PARP-1 inhibitors. researchgate.net The development of radiolabeled PARP inhibitors, such as derivatives of talazoparib, highlights the ongoing efforts to utilize this target for both therapeutic and imaging purposes. nih.gov
In Vitro Cytotoxicity Against Diverse Cancer Cell Lines (e.g., Human Liver Carcinoma Cells HEPG-2)
A significant body of research has demonstrated the broad-spectrum in vitro cytotoxic activity of this compound derivatives against various human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed to evaluate the anti-proliferative effects of these compounds. researchgate.net
A new series of phthalazine derivatives synthesized from 1-chloro-4-(4-phenoxyphenyl)phthalazine were screened for their antitumor activity against four human tumor cell lines: Hepatocellular Carcinoma (HepG-2), Mammary Gland Breast Cancer (MCF-7), Human Prostate Cancer (PC3), and Colorectal Carcinoma (HCT-116). researchgate.net Several of these compounds exhibited significant cytotoxic effects. researchgate.net
In one study, novel 1,2,4-triazolo[3,4-a]phthalazine derivatives were synthesized and evaluated against MGC-803, EC-9706, HeLa, and MCF-7 cell lines, with some compounds showing good anticancer activities. nih.gov Another study focused on phthalazine derivatives as VEGFR-2 inhibitors and assessed their cytotoxicity against MCF-7 and HepG2 cell lines. nih.gov Compounds 3d , 4a , and 5b displayed very good anticancer activities against the HepG2 cell line with IC₅₀ values of 0.15, 0.29, and 0.15 μM, respectively. nih.gov Similarly, compounds 4a and 5b were highly active against the MCF-7 cell line with IC₅₀ values of 0.16 and 0.11 μM, respectively. nih.gov
The cytotoxic potential of these derivatives is often linked to their ability to induce apoptosis and inhibit key enzymes like VEGFR-2. nih.gov For example, compound 12b not only inhibited VEGFR-2 but also exhibited potent cytotoxicity against HCT-116 colon cancer cells with an IC₅₀ value of 0.32 μM, which was significantly lower than that of sorafenib (IC₅₀ = 2.93 μM). nih.gov
| Compound | HepG-2 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) | Reference |
|---|---|---|---|---|
| Compound 3a | 1.27 | 1.16 | - | nih.gov |
| Compound 3b | 0.80 | 0.74 | - | nih.gov |
| Compound 3c | 1.25 | 0.88 | - | nih.gov |
| Compound 3d | 0.15 | 0.81 | - | nih.gov |
| Compound 4a | 0.29 | 0.16 | - | nih.gov |
| Compound 5a | 0.80 | 0.78 | - | nih.gov |
| Compound 5b | 0.15 | 0.11 | - | nih.gov |
| Sorafenib | - | - | 2.93 | nih.gov |
| Compound 9c | - | - | 1.58 | nih.gov |
| Compound 12b | - | - | 0.32 | nih.gov |
| Compound 13c | - | - | 0.64 | nih.gov |
Enzyme Inhibition Profiles
Beyond their role in cancer, derivatives of this compound have been investigated for their inhibitory effects on other classes of enzymes, demonstrating a broad pharmacological potential.
Carbonic Anhydrase (CA) Inhibition (e.g., hCA I, hCA IX, hCA XII Isoforms)
Carbonic anhydrases (CAs) are zinc metalloenzymes that play a role in various physiological processes. nih.gov Certain CA isoforms, such as hCA IX and hCA XII, are overexpressed in various tumors and are involved in tumor progression and acidification of the tumor microenvironment, making them attractive targets for anticancer drug design. nih.gov
A series of novel phthalazine sulfonamide derivatives were designed, synthesized, and evaluated for their inhibitory activity against four human CA isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.gov Several of these compounds were found to be potent inhibitors, particularly against the tumor-associated isoform hCA IX and the cytosolic isoform hCA I, with some exhibiting greater potency than the reference drug acetazolamide. nih.gov Notably, some of these derivatives also displayed high selectivity for specific isoforms. nih.gov The anticancer activity of the most potent hCA IX inhibitors was further investigated against human breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). mdpi.com PDE4, a cAMP-specific PDE, is a major target for the treatment of inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). mdpi.comresearchgate.net
Phthalazine derivatives have been identified as potent and selective inhibitors of PDE4. researchgate.netnih.gov A series of 6-methoxy-1,4-disubstituted phthalazine derivatives were synthesized and evaluated for their in vitro PDE4 inhibitory activity. nih.gov Conformational analysis of these compounds has provided insights into the structural requirements for potent PDE4 inhibition, suggesting that a planar and rigid conformation of certain substituents on the phthalazine ring favors biological activity. nih.gov The development of these inhibitors highlights the versatility of the phthalazine scaffold in targeting enzymes involved in a range of pathological conditions beyond cancer. researchgate.net
Aldose Reductase (AR) Inhibition
Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes mellitus. nih.gov The enzyme catalyzes the conversion of excess glucose into sorbitol, and the subsequent accumulation of this sugar alcohol leads to osmotic stress and cellular damage, contributing to long-term diabetic complications such as retinopathy, neuropathy, and cataract formation. nih.govnih.gov Consequently, the inhibition of aldose reductase is a major therapeutic strategy for managing these conditions. nih.gov
The phthalazine nucleus is a core structural feature in several known aldose reductase inhibitors. nih.gov Phthalazinone derivatives such as Zopolrestat have been clinically investigated for their ability to inhibit this enzyme and potentially prevent diabetic complications. nih.gov While specific studies focusing solely on this compound as an aldose reductase inhibitor are not extensively detailed in the reviewed literature, its status as a key intermediate for creating more complex phthalazine derivatives positions it as a compound of interest in this field. The established activity of related phthalazine compounds underscores the potential for developing novel and potent aldose reductase inhibitors from this structural class.
Anti-Infective and Antiparasitic Applications
The structural versatility of phthalazine derivatives has been widely exploited in the search for new agents to combat infectious and parasitic diseases. The 1-chlorophthalazine (B19308) core serves as a reactive platform for synthesizing compounds with a broad spectrum of activity.
Antimicrobial Spectrum (Antibacterial, Antifungal)
Derivatives synthesized from 1-chlorophthalazine analogues have demonstrated notable activity against various microbial pathogens. tubitak.gov.tr The substitution of the chloro group allows for the creation of fused heterocyclic systems and other derivatives with significant biological properties. tubitak.gov.trresearchgate.net
Research has shown that reacting 1-chlorophthalazine derivatives with different nucleophiles can produce compounds with moderate to good antimicrobial efficacy. ekb.eg For instance, novel phthalazine-aminophosphonate hybrids have been synthesized and screened in vitro against Gram-positive bacteria, Gram-negative bacteria, and fungal pathogens. ekb.eg Furthermore, the synthesis of annelated phthalazine systems, such as 1,2,4-triazolo[3,4-a]phthalazines, has yielded compounds with documented antibacterial activity. tubitak.gov.trresearchgate.net These findings highlight the utility of 1-chlorophthalazine as a scaffold for developing new antimicrobial agents. nih.govtubitak.gov.tr
Table 1: Antimicrobial Activity of Selected Phthalazine Derivative Classes
| Derivative Class | Starting Material Analogue | Target Organisms | Observed Activity |
| Phthalazine-α-aminophosphonates | 1-Chloro-4-(4'-methoxyphenyl)phthalazine | Gram-positive bacteria, Gram-negative bacteria, Fungi | Moderate to good antimicrobial efficacy ekb.eg |
| 1,2,4-Triazolo[3,4-a]phthalazines | 1-Chloro-4-(2,4,6-trimethylphenyl)phthalazine | Pathogenic Bacteria | Active against several pathogenic bacteria researchgate.net |
| Annelated Phthalazines | 1-Chloro-4-phenylphthalazine derivatives | Bacteria and Fungi | General antimicrobial properties reported tubitak.gov.tr |
Antitrypanosomal Activity
Phthalazine-containing compounds have been recognized for their potential as antitrypanosomal agents. tubitak.gov.trresearchgate.net Human African Trypanosomiasis, or sleeping sickness, is a parasitic disease that requires the development of new and more effective treatments. Research into related heterocyclic systems has shown that a hydrazine (B178648) moiety can be a key pharmacophore for designing effective agents against trypanosomatids. nih.gov
Specifically, phthalazine-hydrazines, which can be readily synthesized from 1-chloro-4-substituted phthalazines via nucleophilic substitution with hydrazine, represent a promising class of compounds for antitrypanosomal activity. nih.gov This synthetic accessibility makes this compound a valuable precursor for the exploration and development of novel therapies targeting Trypanosoma species.
Antiplasmodial Activity
The fight against malaria, caused by the Plasmodium parasite, continues to drive research into novel chemical scaffolds. 1-Chlorophthalazine derivatives are regarded as important moieties in the design of various biologically active molecules. researchgate.net While the phthalazine core itself has been incorporated into compounds tested for a range of activities, specific and detailed studies on the antiplasmodial effects of this compound derivatives are not widely present in the current body of literature. However, the general utility of this precursor in generating diverse heterocyclic structures suggests its potential as a starting point for the synthesis of novel antimalarial candidates. researchgate.net
Cardiovascular and Inflammatory Modulatory Effects
Antihypertensive Mechanisms
The phthalazine scaffold is a well-established pharmacophore in cardiovascular medicine, with several derivatives known to possess antihypertensive and vasorelaxant properties. tubitak.gov.trresearchgate.net These effects are crucial for the management of hypertension, a major risk factor for heart disease and stroke. The mechanism of action often involves the relaxation of vascular smooth muscle, leading to a decrease in blood pressure.
Studies on various 1,4-disubstituted phthalazine derivatives have explored their vasorelaxant activity. researchgate.net For example, compounds such as 4-(3-chloro-4-methoxybenzyl)aminophthalazine have been evaluated for their effects on phosphodiesterase (PDE), an enzyme involved in cardiovascular function. researchgate.net The ability to synthesize a wide array of substituted aminophthalazines from the 1-chloro precursor allows for extensive structure-activity relationship (SAR) studies to optimize this vasorelaxant effect. researchgate.net This highlights the importance of this compound as a foundational molecule for developing new cardiovascular agents.
Cardiotonic Actions
The phthalazine scaffold is a key feature in a variety of derivatives investigated for their cardiotonic effects. In the search for new cardiotonic agents, a series of phthalazine derivatives featuring heterocyclylpiperidino groups were synthesized and evaluated. nih.govjst.go.jp Notably, several 6,7-dimethoxyphthalazine derivatives demonstrated potent cardiotonic activity in preclinical studies, with efficacy comparable to the established cardiotonic drug amrinone. nih.govjst.go.jp
Vasorelaxant Properties
Derivatives of this compound have been explored for their potential as vasorelaxant agents, which are crucial for the management of hypertension. The core phthalazine structure is a recognized pharmacophore for vasodilation. nih.gov
Research into new phthalazine-based vasodilators has yielded several promising compounds. One study involved the synthesis of derivatives from 1-hydrazinophthalazine, which were subsequently tested for their ability to counteract nor-adrenaline-induced spasms in isolated rat thoracic aorta rings. nih.gov The results indicated that seven of the synthesized compounds exhibited higher vasorelaxant activity than the reference drug, prazosin. nih.gov
Another area of investigation has focused on phthalazinone derivatives. When tested on isolated rat aorta rings pre-contracted with phenylephrine, some phthalazinones induced nearly complete relaxation at micromolar concentrations. nih.gov This highlights the potential of the phthalazinone scaffold in developing potent vasorelaxant drugs.
Table 1: Vasorelaxant Activity of Selected Phthalazine Derivatives
| Compound ID | Chemical Class | Key Findings | Reference |
|---|---|---|---|
| 8d | Hydrazinophthalazine derivative | Showed the highest activity with an IC₅₀ of 0.10 µM, surpassing the reference drug prazosin. | nih.gov |
| 9h | Phthalazinone derivative | Demonstrated high potency with an EC₅₀ of 0.43 µM for the relaxation of pre-contracted aorta rings. | nih.gov |
Anti-inflammatory Responses
The phthalazine nucleus is a core component in many compounds investigated for their anti-inflammatory properties. nih.govresearchgate.netfayoum.edu.eg The versatility of the 1-chlorophthalazine intermediate allows for the synthesis of a wide array of derivatives with potential therapeutic applications. researchgate.net
Studies have shown that 4-substituted phthalazines can act as effective anti-inflammatory agents. researchgate.net For instance, research has been conducted on the synthesis and biological evaluation of [4-(2, 4, 6-trimethylphenyl)-1(2H)-oxo-phthalazin-2yl] acetic acid hydrazide derivatives for their anti-inflammatory activities. scilit.com The consistent association of the phthalazine scaffold with anti-inflammatory effects underscores its importance in the development of new treatments for inflammatory conditions. researchgate.net
Neurological and Metabolic Disorder Interventions
Anticonvulsant Activities
Phthalazine derivatives, particularly those containing the phthalazinone moiety, have emerged as a significant class of compounds in the search for novel anticonvulsant therapies. sapub.orgresearchgate.net Research has demonstrated that these compounds can exert their effects through mechanisms such as the non-competitive antagonism of AMPA receptors. sapub.orgnih.gov
A series of 4-(4-chlorophenyl)-(2H)-phthalazinone derivatives were synthesized and evaluated for their anticonvulsant activity using a pentylenetetrazole (PTZ)-induced convulsion model in mice. sapub.orgresearchgate.net In these studies, several compounds showed notable activity, with compound 9b being identified as having the highest efficacy. researchgate.net
Further research into phthalazine-1,4-dione derivatives has also yielded potent anticonvulsant agents. nih.gov A number of these compounds demonstrated high relative potencies compared to diazepam. The most active derivatives were advanced to the maximal electroshock seizure (MES) test, where they provided significant protection. nih.gov Additionally, oxadiazole derivatives that incorporate the phthalazin-1,4 (2H, 3H)-dione structure have shown promising anticonvulsant activity when compared to the standard drug phenobarbitone.
Table 2: Anticonvulsant Activity of Selected Phthalazine Derivatives
| Compound ID | Chemical Class | Test Model | Key Findings | Reference |
|---|---|---|---|---|
| 9b | 4-(4-chlorophenyl)-(2H)-phthalazinone | PTZ-induced convulsions | Revealed the highest anticonvulsant activity in its series. | sapub.orgresearchgate.net |
| 8, 7b, 3a | Phthalazine-1,4-dione | MES seizure | Showed 100% protection at a dose of 125 µg/kg. | nih.gov |
| 7a, 10 | Phthalazine-1,4-dione | MES seizure | Exhibited 83.33% protection at a dose of 125 µg/kg. | nih.gov |
Antidiabetic Activities
The phthalazine scaffold is recognized as a valuable pharmacophore in the development of agents for treating diabetes. nih.govfayoum.edu.eg Specifically, phthalazin-1(2H)-one derivatives have been identified as a class of compounds with significant potential for anti-diabetic applications. nih.govrsc.org
A prominent example of a phthalazinone derivative investigated for diabetic complications is Zopolrestat . nih.govrsc.org This compound functions as an aldose reductase inhibitor and has undergone clinical studies for its potential to prevent long-term diabetic complications such as retinopathy, neuropathy, and cataract formation. nih.govrsc.orgnih.gov The exploration of phthalazine derivatives continues to be a promising avenue for the discovery of new antidiabetic drugs. semanticscholar.org
Analgesic and Antidepressant Potential
The phthalazine structure is a versatile scaffold that has been incorporated into various compounds demonstrating a wide range of pharmacological activities, including analgesic and antidepressant potential. nih.gov The investigation of phthalazine derivatives has gained considerable attention from medicinal chemists due to their therapeutic promise in these areas. researchgate.net While the broader class of phthalazine derivatives is recognized for these activities, specific research focusing on derivatives of this compound in these contexts is an area for future exploration.
Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of new therapeutic agents with improved potency and selectivity. For derivatives of this compound, SAR investigations have been crucial in elucidating how different structural modifications influence their biological activities. These studies typically involve synthesizing a series of analogues by introducing various substituents at different positions of the phthalazine core or on its appended functional groups and then evaluating their pharmacological effects.
Influence of Substituents on Pharmacological Efficacy
The pharmacological efficacy of this compound derivatives is profoundly influenced by the nature and position of various substituents. The chlorine atom at the C1 position serves as a reactive site, allowing for the introduction of a wide array of functional groups through nucleophilic substitution, which in turn modulates the compound's biological profile.
Anticancer and Cytotoxic Activity:
Research into the anticancer properties of phthalazine derivatives has revealed key SAR insights. In a series of novel 1-anilino-4-(arylsulfanylmethyl)phthalazines, the substituents on both the anilino and the arylsulfanylmethyl moieties were found to be critical for cytotoxic activity. nih.gov For instance, the introduction of electron-withdrawing groups on the anilino ring significantly impacted the potency. Specifically, compounds featuring a 3-chloro-4-fluoroanilino group or a 4-fluoro-3-trifluoromethylanilino group at the C1 position displayed potent activity against cancer cell lines, in some cases exceeding that of the standard drug cisplatin. nih.gov
Similarly, in another study starting from 1-chloro-4-(4-phenoxyphenyl)phthalazine, the substitution of the chloro group with different nucleophiles led to compounds with varying antitumor activities against several human tumor cell lines. researchgate.net Derivatives incorporating hydrazinyl, imidazole, and triazole moieties showed significant cytotoxic effects. Notably, the hydrazinylphthalazine derivative (Compound 20 in the study) exhibited the most potent cytotoxic activity against hepatocellular carcinoma (HePG-2) and mammary gland breast cancer (MCF-7) cell lines. researchgate.net This suggests that nitrogen-containing heterocycles and functional groups capable of hydrogen bonding can enhance the anticancer efficacy of the phthalazine scaffold.
| Compound | Substituent at C1 (Anilino Ring) | Substituent at C4 (Arylsulfanylmethyl Ring) | Relative Activity |
|---|---|---|---|
| 12 | 3-Chloro-4-fluoroanilino | 3,4-Difluorophenylthiomethyl | Higher than Cisplatin |
| 13 | 4-Fluoro-3-trifluoromethylanilino | 3,4-Difluorophenylthiomethyl | Higher than Cisplatin |
Phosphodiesterase Type IV (PDE4) Inhibition:
Phthalazine derivatives have been investigated as inhibitors of phosphodiesterase type IV (PDE4), an enzyme implicated in inflammatory pathways. SAR studies in this area have shown that the phthalazine nucleus can act as an effective polar scaffold for designing potent inhibitors. researchgate.net The nature of the substituents at both the C1 and C4 positions is critical. For instance, bulky and more lipophilic derivatives tend to show increased affinity for the rolipram-binding site on the PDE4 enzyme. researchgate.net In one series of 6-methoxy-1,4-disubstituted phthalazines, modifications at the C4 position, replacing the commonly used cyclopentyloxy group found in rolipram analogues, led to potent PDE4 inhibitors with potentially improved pharmacokinetic profiles. nih.gov This highlights the importance of the C4 substituent in modulating both potency and drug-like properties.
Cardiomyocyte Differentiation:
In the context of regenerative medicine, SAR studies have been conducted on benzimidazole (B57391) derivatives that utilize this compound as a key building block. These studies aimed to identify compounds that could direct the differentiation of embryonic stem cells into cardiomyocytes. nih.gov The molecular structure was dissected into three regions: the benzimidazole core (Region A), an aryl substitution at the N1 position of the benzimidazole (Region B), and the phthalazine group at the C5 position of the benzimidazole (Region C). nih.gov It was found that while the 4-methylphthalazine moiety was a constant feature in the active compounds, modifications in other parts of the molecule were crucial. For example, replacing the aryl group in Region B with a non-aromatic cyclohexyl moiety increased cardiomyogenesis significantly. nih.gov This indicates that while the phthalazine group is essential for the activity, its efficacy is fine-tuned by substituents on the connecting scaffold.
| Pharmacological Activity | Key Structural Feature/Substituent | Influence on Efficacy | Reference |
|---|---|---|---|
| Anticancer | Electron-withdrawing groups (e.g., -Cl, -F, -CF3) on the C1-anilino ring | Increases cytotoxic potency | nih.gov |
| Anticancer | Hydrazinyl or heterocyclic (imidazole, triazole) groups at C1 | Enhances cytotoxic activity | researchgate.net |
| PDE4 Inhibition | Bulky, lipophilic groups | Increases affinity for the enzyme's binding site | researchgate.net |
| Cardiomyocyte Differentiation | Altering substituents on the scaffold connecting the phthalazine moiety (e.g., cyclohexyl vs. aryl) | Modulates the differentiation activity | nih.gov |
Computational Chemistry and Theoretical Studies on 1 Chloro 4 Methylphthalazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide a robust framework for examining the electronic environment of 1-Chloro-4-methylphthalazine.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations can elucidate the geometric and electronic properties of phthalazine (B143731) derivatives, providing a theoretical basis for their reactivity and stability. researchgate.net
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
For phthalazine hydrazone derivatives, which are structurally related to this compound, DFT studies have been employed to analyze their electronic structure and stability, with a focus on their electron-donating and radical-scavenging capabilities. researchgate.net The analysis of HOMO and LUMO energies helps in evaluating the reactivity and stability of these compounds. researchgate.net
Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Representative Phthalazine Derivative (Note: The following data is illustrative for a related phthalazine derivative and not specific to this compound)
| Parameter | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.4 |
This interactive table showcases typical values obtained from DFT calculations on phthalazine analogs, highlighting the electronic characteristics that influence their chemical behavior.
Molecular Electrostatic Potential (MEPS) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEPS map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). In the context of drug design, MEPS can help identify key pharmacophoric features and predict how a molecule might interact with a biological target. scispace.com
For a molecule like this compound, the nitrogen atoms of the phthalazine ring and the chlorine atom would be expected to be regions of negative electrostatic potential, making them potential sites for hydrogen bonding or coordination with electrophilic species. The hydrogen atoms of the methyl group and the aromatic ring would likely exhibit positive potential.
From the HOMO and LUMO energies, several global chemical descriptors can be calculated to quantify the reactivity and stability of a molecule. These include electronegativity (χ), chemical hardness (η), and global softness (S). researchgate.net
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Indicates the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.
Global Softness (S): The reciprocal of chemical hardness, representing the molecule's polarizability.
Studies on phthalazine hydrazone derivatives have shown that compounds with lower chemical hardness and higher softness tend to exhibit higher reactivity. researchgate.net
Table 2: Global Chemical Descriptors for a Representative Phthalazine Derivative (Note: The following data is illustrative for a related phthalazine derivative and not specific to this compound)
| Descriptor | Formula | Value (eV) |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.0 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.2 |
| Global Softness (S) | 1/(2η) | 0.227 |
This interactive table provides a quantitative measure of the reactivity of a representative phthalazine derivative based on its electronic structure.
Density Functional Theory (DFT) Applications
Molecular Modeling and Docking Simulations
Molecular modeling techniques, particularly molecular docking, are instrumental in drug discovery for predicting how a ligand might interact with a protein's binding site.
Molecular docking simulations can predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a binding affinity or docking score. These simulations are crucial for understanding the potential biological activity of compounds like this compound.
For instance, various phthalazine derivatives have been investigated as potential inhibitors of enzymes such as VEGFR-2. nih.govrsc.org Molecular docking studies have been performed to understand the binding modes of these compounds within the active site of the receptor, revealing key interactions that contribute to their inhibitory activity. nih.govrsc.org Similarly, docking studies on phthalazine hydrazone derivatives have been conducted to assess their binding affinity to antioxidant-related enzymes like superoxide (B77818) dismutase (SOD). researchgate.net Such studies for this compound could elucidate its potential as an inhibitor for various therapeutic targets. The predicted inhibition of enzymes like E. coli MurB has been suggested as a possible mechanism for the antibacterial activity of related compounds. mdpi.comresearchgate.net
Theoretical Prediction of Reactivity and Stability
Computational chemistry provides powerful tools for understanding the intrinsic electronic properties of molecules, which in turn govern their reactivity and stability. For this compound, theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in predicting its chemical behavior. These studies focus on the analysis of frontier molecular orbitals (FMOs), global reactivity descriptors, and molecular electrostatic potential (MEP).
At the heart of these theoretical predictions is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. ias.ac.in
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more detailed picture of the molecule's stability and propensity to engage in chemical reactions. irjweb.comresearchgate.net
Table 1: Global Reactivity Descriptors
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons in a chemical bond. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance of a molecule to change its electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from a molecule. |
This table presents the theoretical descriptors used to predict the reactivity and stability of molecules like this compound based on computational studies of related compounds.
Table 2: Hypothetical Calculated Quantum Chemical Parameters for a Phthalazine Derivative
| Parameter | Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.8 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.21 |
| Electrophilicity Index (ω) | 3.66 |
| Chemical Potential (μ) | -4.15 |
Note: The values in this table are representative examples for a phthalazine derivative, illustrating the typical outputs of DFT calculations, and are not specific experimental values for this compound.
The analysis of the Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within the this compound molecule. The MEP map highlights electron-rich regions (typically colored in shades of red), which are susceptible to electrophilic attack, and electron-deficient regions (colored in shades of blue), which are prone to nucleophilic attack. researchgate.net For this compound, the nitrogen atoms of the phthalazine ring are expected to be electron-rich, while the area around the chlorine atom and the hydrogen atoms would be more electron-poor. This information is invaluable for predicting the sites where the molecule is most likely to interact with other chemical species.
Spectroscopic Characterization Techniques for 1 Chloro 4 Methylphthalazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C) within a molecule.
In the ¹H NMR spectrum of 1-Chloro-4-methylphthalazine, the signals corresponding to the different protons provide key structural information. The spectrum is expected to show distinct signals for the methyl group protons and the aromatic protons on the phthalazine (B143731) ring system.
Methyl Protons: The three protons of the methyl group (CH₃) at the C4 position are chemically equivalent and typically appear as a sharp singlet in the upfield region of the spectrum.
Aromatic Protons: The four protons on the benzene (B151609) ring portion of the phthalazine core are chemically non-equivalent and give rise to a more complex pattern of signals in the downfield (aromatic) region of the spectrum. Their specific chemical shifts and coupling patterns (e.g., doublets, triplets, or multiplets) are determined by their position relative to the fused heterocyclic ring and to each other.
For a related derivative, 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine, the methyl group protons were observed at a chemical shift of δ 3.34 ppm. researchgate.net While specific experimental data for this compound is not detailed in the provided sources, the expected chemical shifts can be predicted based on typical values for such structures.
Table 1: Predicted ¹H NMR Spectral Data for this compound This table is predictive and based on general principles of NMR spectroscopy.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Methyl Protons (C4-CH₃) | ~2.5 - 3.0 | Singlet (s) |
| Aromatic Protons (H5-H8) | ~7.5 - 8.5 | Multiplets (m) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the lack of symmetry in this compound, each of the nine carbon atoms is expected to be in a unique chemical environment, resulting in nine distinct signals in the broadband-decoupled ¹³C NMR spectrum. masterorganicchemistry.comdocbrown.info
Methyl Carbon: The carbon of the methyl group will appear as a signal in the upfield region.
Aromatic and Heterocyclic Carbons: The eight carbons of the phthalazine ring system will resonate in the downfield region. The carbons directly attached to the electronegative chlorine and nitrogen atoms (C1 and C4, C8a, C4a) are typically shifted further downfield.
Table 2: Predicted ¹³C NMR Signal Assignments for this compound This table is predictive and based on structural analysis.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Methyl Carbon (C4-C H₃) | ~20 - 25 |
| Aromatic Carbons (C5, C6, C7, C8) | ~120 - 135 |
| Heterocyclic Carbons (C1, C4, C4a, C8a) | ~140 - 160 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands for its structural features.
Table 3: Characteristic IR Absorption Bands for this compound This table is predictive and based on typical IR frequencies for functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3100 - 3000 | Phthalazine Ring |
| Aliphatic C-H Stretch | 2950 - 2850 | Methyl Group |
| Aromatic C=C and C=N Stretch | 1650 - 1450 | Phthalazine Ring |
| C-Cl Stretch | 780 - 580 | Chloro Group |
These bands, particularly the combination of aromatic, C=N, and C-Cl stretches, create a unique "fingerprint" region that helps confirm the identity of the compound. docbrown.info
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and valuable information about the structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₉H₇ClN₂. uni.luchemicalbook.com
Molecular Ion Peak: The mass spectrum would show a molecular ion peak ([M]⁺) at an m/z value corresponding to the molecule's mass (monoisotopic mass: 178.03 Da). uni.lu A key feature would be the presence of an [M+2]⁺ peak at m/z 180, with an intensity approximately one-third of the [M]⁺ peak, which is characteristic of a molecule containing one chlorine atom.
Fragmentation: Common fragmentation pathways for nitrogen-containing heterocyclic compounds may include the loss of the chlorine atom, the methyl group, or the expulsion of a neutral nitrogen molecule (N₂). raco.cat
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 178 | Molecular ion |
| [M+2]⁺ | 180 | Isotope peak due to ³⁷Cl |
| [M+H]⁺ | 179.03705 | Protonated molecule (in ESI or CI) uni.lu |
Elemental Analysis
Elemental analysis determines the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is crucial for confirming the empirical formula and assessing the purity of a sample. The calculated elemental composition for this compound (C₉H₇ClN₂) is compared against experimentally determined values. A close match between the theoretical and found values confirms the molecular formula.
Table 5: Theoretical Elemental Composition of this compound
| Element | Symbol | Percentage (%) |
| Carbon | C | 60.52 |
| Hydrogen | H | 3.95 |
| Nitrogen | N | 15.68 |
| Chlorine | Cl | 19.85 |
X-ray Crystallography for Solid-State Structural Elucidation
For crystalline solids, single-crystal X-ray crystallography is the most powerful method for unambiguously determining the three-dimensional molecular structure. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact geometry of the molecule in the solid state. It can confirm the planarity of the phthalazine ring system and show the spatial arrangement of the chloro and methyl substituents. Furthermore, X-ray crystallography elucidates the packing of molecules within the crystal lattice, revealing any intermolecular interactions such as π–π stacking. researchgate.net While specific crystallographic data for this compound was not found in the consulted resources, this method remains the definitive standard for solid-state structural elucidation.
Broader Applications and Significance in Contemporary Organic Chemistry
Utilization as Versatile Building Blocks in Heterocyclic Synthesis
1-Chloro-4-methylphthalazine is a readily accessible and highly versatile building block in the field of heterocyclic chemistry. sciforum.netuminho.pt Its utility is primarily centered on the reactivity of the chlorine atom at the 1-position, which is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide array of functional groups and molecular scaffolds.
Researchers have successfully used this compound as a starting material for synthesizing more complex molecules. For instance, it undergoes SNAr reactions with phenols in the presence of a base like cesium carbonate to yield 1-aryloxy-4-methylphthalazine derivatives. sciforum.net Similarly, it can be reacted with amine-containing compounds, such as sulfonamides, to create substituted aminophthalazines. mdpi.com In one documented procedure, this compound was reacted with 4-amino-N-(thiazol-2-yl)benzenesulfonamide to produce 4-[(4-Methylphthalazin-1-yl)amino]-N-(thiazol-2-yl)benzenesulfonamide with a high yield of 93%. mdpi.com
Furthermore, the compound serves as a key intermediate in multi-step syntheses. It has been employed in the construction of complex benzimidazole (B57391) derivatives intended to act as molecular tools for directing cardiomyocyte differentiation from embryonic stem cells. rsc.org In these syntheses, the phthalazine (B143731) moiety is introduced by condensing this compound with an appropriate amine-functionalized benzimidazole core. rsc.org
The following table summarizes representative synthetic applications of this compound as a building block.
| Reactant | Reagents & Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| 4-chlorophenol | Cs₂CO₃, DMF, 70°C, 24h | 1-(4-Chlorophenoxy)-4-methylphthalazine | 71% | sciforum.net |
| 4-amino-N-(thiazol-2-yl)benzenesulfonamide | Methyl cellosolve, boil, 30 min | 4-[(4-Methylphthalazin-1-yl)amino]-N-(thiazol-2-yl)benzenesulfonamide | 93% | mdpi.com |
| Amine-functionalized benzimidazole (64) | iPrOH, 150°C, 1h | 1,5-disubstituted benzimidazole (65) | Not specified | rsc.org |
Applications in Catalysis as Ligands for Transition Metals
While direct catalytic applications involving this compound as a ligand are not extensively documented, the broader class of phthalazine derivatives is recognized for its importance in coordination chemistry and catalysis. uminho.ptiucr.orgiucr.org The phthalazine structure, with its two nitrogen atoms, provides potential chelation sites for coordinating with transition metals. uminho.pt This has led to the development of phthalazine-based ligands for various catalytic processes.
The significance of this compound in this context is its role as a precursor for more elaborate ligands. The reactive chloro group allows for the attachment of specific coordinating moieties to the phthalazine core. For example, research has been conducted on the coordination chemistry of the hexadentate ligand 1,4-bis(di(N-methylimidazol-2-yl)methyl)phthalazine (bimptz), which is built upon a central phthalazine unit. rsc.org This ligand has been used to synthesize dinuclear complexes with transition metals such as manganese (Mn), cobalt (Co), and ruthenium (Ru). rsc.org Such metal complexes are crucial in the field of catalysis, where their structure and electronic properties can be tuned to facilitate specific chemical transformations. catalysis.blogrsc.org Therefore, this compound serves as a foundational starting material for accessing these specialized catalytic systems.
Development in Advanced Functional Materials
The phthalazine scaffold is a key component in the design of advanced functional materials, particularly those with specific optical and electronic properties. The π-deficient nature of the phthalazine ring makes it a suitable electron-accepting component in push-pull systems, which are critical for applications in optics and electronics. uminho.pt
Phthalazine derivatives are well-known for their application as chemiluminescent and optical materials. uminho.ptiucr.orgiucr.org The most famous example is luminol (B1675438) (5-amino-2,3-dihydrophthalazine-1,4-dione), which exhibits strong chemiluminescence. thieme-connect.de This property is harnessed in various analytical applications. researchgate.net
More advanced research has focused on tuning the photophysical properties of phthalazine-based molecules. Studies on phthalazine-trione derivatives have shown that this moiety can act as a fluorophore, emitting light in the blue-green region of the spectrum (approximately 460 nm to 480 nm) upon UV excitation. rsc.org Furthermore, the synthesis of novel thienyl-phthalazine systems has demonstrated that their optical properties, such as their UV-visible absorption bands, can be systematically modified by changing the substituents on the phthalazine core. sciforum.net This tunability is essential for creating materials for applications like dye-sensitized solar cells (DSSCs) and nonlinear optics. sciforum.net As a key intermediate, this compound provides a convenient entry point for synthesizing these diverse, optically active phthalazine structures.
The development of materials for Organic Light-Emitting Diodes (OLEDs) is a rapidly advancing field in materials science. avantama.com Phthalazine derivatives have emerged as promising candidates for use in various components of OLED devices. The inherent electronic properties of the phthalazine ring allow it to be incorporated into host materials or as part of emissive complexes. uminho.ptgoogle.com
Specifically, iridium(III) complexes containing phthalazine-based ligands have been developed as highly efficient phosphorescent emitters for red OLEDs. dntb.gov.uaresearchgate.net A US patent also identifies phthalazine as a potential heterocyclic group for inclusion in conjugated polycarbazole polymers used as the active material in OLEDs to improve their light-emitting properties. google.com Although these applications use complex derivatives rather than this compound directly, its role as a fundamental building block is crucial for accessing these high-performance materials. The ability to easily functionalize the phthalazine core via the chloro group on this precursor is key to creating the tailored molecular structures needed for efficient OLEDs.
Emerging Roles in Agrochemicals (e.g., Herbicidal Activities)
In addition to its applications in materials and pharmaceutical synthesis, this compound is noted as a useful intermediate for the synthesis of agrochemicals. lookchem.com The presence of a chlorinated heterocyclic scaffold is a common feature in many biologically active compounds, including pesticides. Nitrogen-containing heterocyclic compounds are prevalent in a wide range of commercial herbicides. mdpi.com
While specific studies detailing the herbicidal activity of direct derivatives of this compound are not widely published, its utility as a raw material for various pesticides is recognized. lookchem.com Research into related phthalazine derivatives has shown that they can be endowed with antimicrobial activity against various bacteria and fungi, which is a relevant field for agrochemical applications. researchgate.net For example, a study demonstrated that reacting this compound with a sulfonamide produced a compound that was subsequently evaluated for antimicrobial properties. mdpi.com This indicates the potential for developing new agrochemically active agents from this versatile precursor.
Q & A
Q. How should conflicting cytotoxicity data for phthalazine derivatives be addressed in publications?
- Meta-analysis : Compare results across studies using standardized metrics (e.g., % viability at 10 µM).
- Error analysis : Report confidence intervals and potential sources of variability (e.g., endotoxin contamination in cell cultures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
